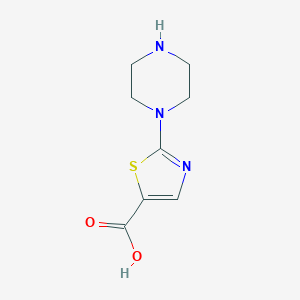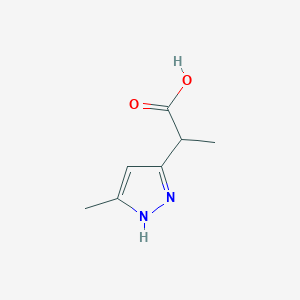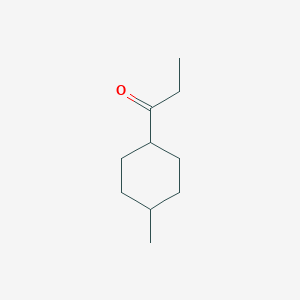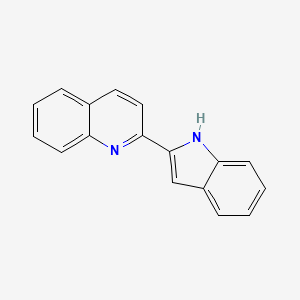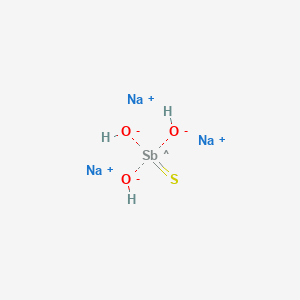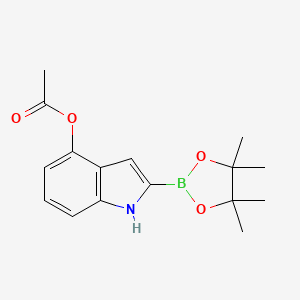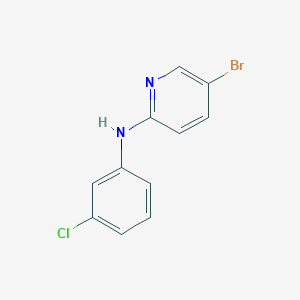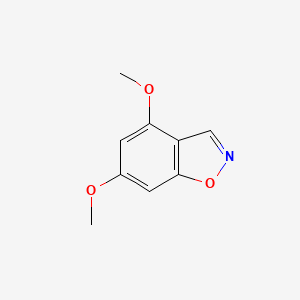
4,6-dimethoxy-1,2-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethoxy-1,2-benzoxazole is a heterocyclic organic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy groups at the 4 and 6 positions of the benzene ring enhances the compound’s chemical properties, making it a valuable molecule for various scientific research applications.
准备方法
The synthesis of 4,6-dimethoxy-1,2-benzoxazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzene derivatives containing suitable functional groups for forming the isoxazole ring. For instance, the reaction of 4,6-dimethoxy-2-nitrobenzaldehyde with hydroxylamine-O-sulfonic acid under basic conditions can yield this compound .
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of strong bases and silylating agents in aprotic media to promote the formation of the desired benzisoxazole .
化学反应分析
4,6-dimethoxy-1,2-benzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols.
One notable reaction is the gold-catalyzed reaction of this compound with propiolates and ynamides, which leads to the formation of 7-acylindolyl derivatives and quinolone oxides . The reaction mechanism involves nucleophilic attack by the nitrogen atom, followed by N–O bond cleavage and subsequent formation of gold carbenoid intermediates .
科学研究应用
作用机制
The mechanism of action of 4,6-dimethoxy-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity against Acinetobacter baumannii is believed to be mediated through the inhibition of enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These enzymes play crucial roles in bacterial metabolism, and their inhibition disrupts essential cellular processes, leading to bacterial cell death.
相似化合物的比较
4,6-dimethoxy-1,2-benzoxazole can be compared with other benzisoxazole derivatives, such as 3,6-dihydroxy-1,2-benzisoxazole and 2,1-benzisoxazole. While these compounds share a common benzisoxazole core, the presence and position of substituents like methoxy or hydroxy groups significantly influence their chemical properties and biological activities .
3,6-Dihydroxy-1,2-benzisoxazole: Exhibits potent antibacterial activity and is structurally similar to this compound.
2,1-Benzisoxazole: Used as a starting material for the synthesis of various heterocyclic compounds and exhibits diverse pharmacological activities.
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
4,6-dimethoxy-1,2-benzoxazole |
InChI |
InChI=1S/C9H9NO3/c1-11-6-3-8(12-2)7-5-10-13-9(7)4-6/h3-5H,1-2H3 |
InChI 键 |
WDVYLYYDNBRGFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=NO2)C(=C1)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
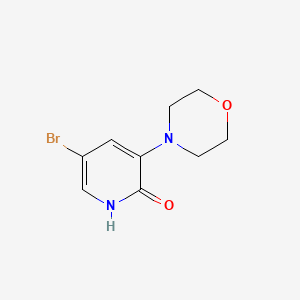
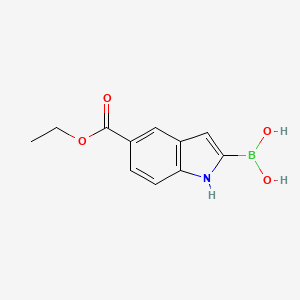
![Phenol, 4-(1,1-dimethylethyl)-2-methyl-6-[(2-nitrophenyl)azo]-](/img/structure/B8664018.png)
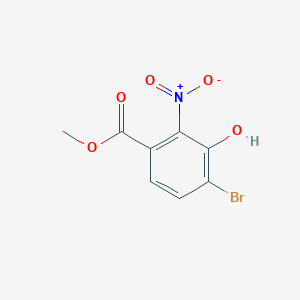
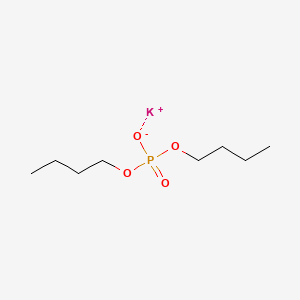
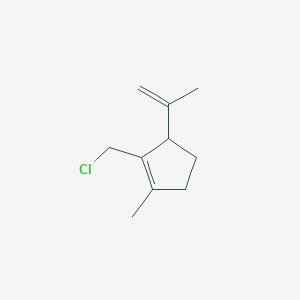
![2-methylpropan-2-yl 4-[4-nitro-3-(propan-2-yloxy)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8664032.png)
